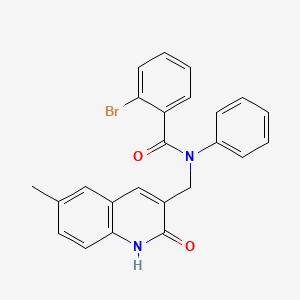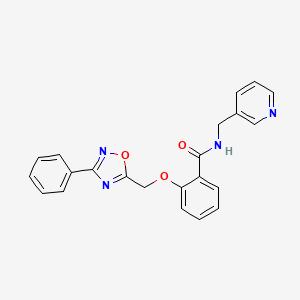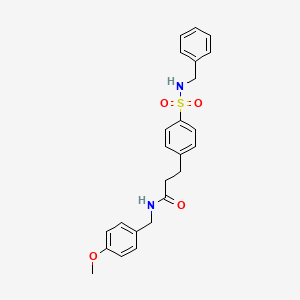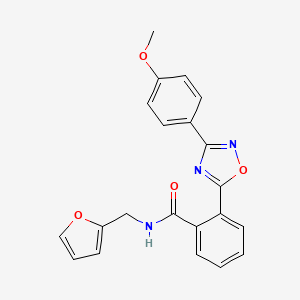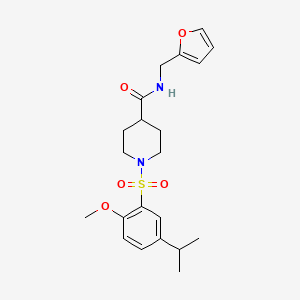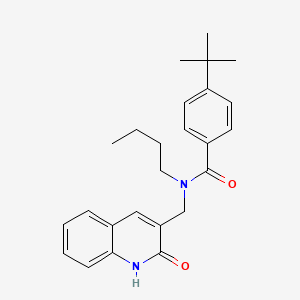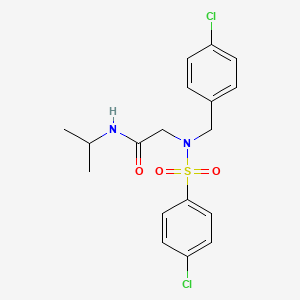
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-isopropylacetamide, also known as CCNB-SA, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-isopropylacetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are essential for cancer cell survival. In addition, this compound may disrupt the normal functioning of cancer cells by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-isopropylacetamide is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit cytotoxicity against normal cells, which can make it difficult to study its effects on cancer cells in isolation.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-isopropylacetamide. One area of interest is the development of new cancer treatments based on this compound. Researchers are also interested in studying the potential of this compound as an anti-inflammatory and antioxidant agent. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on normal cells.
Métodos De Síntesis
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-isopropylacetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(4-chlorobenzyl)benzenesulfonamide. This compound is then reacted with N-isopropylacetamide in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-isopropylacetamide has been extensively studied for its potential anticancer activity. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13(2)21-18(23)12-22(11-14-3-5-15(19)6-4-14)26(24,25)17-9-7-16(20)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQYCDAWQJIHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
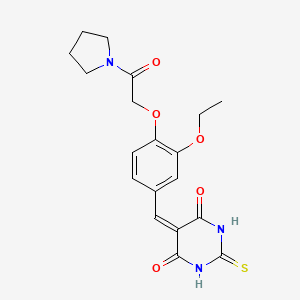
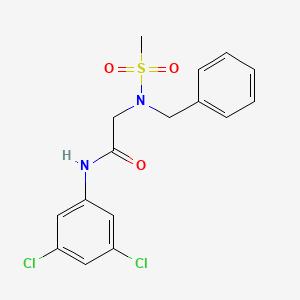
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7707135.png)
